N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-6-(trifluoromethyl)nicotinamide” is a complex organic molecule that contains a pyridine ring and a tetrahydro-2H-pyran ring . These structures are common in many organic compounds and can have various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyridine ring, a tetrahydro-2H-pyran ring, and a trifluoromethyl group . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its specific structure and the conditions under which it is reacted. Pyridine derivatives and tetrahydro-2H-pyran derivatives can undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. These could include its melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
- This compound has been investigated as a DPP-4 inhibitor. DPP-4 is an enzyme involved in glucose metabolism and regulation. Inhibition of DPP-4 can enhance insulin secretion and improve glycemic control, making it relevant for diabetes management .
- Compound 34b, derived from this structure, exhibits excellent in vitro potency against DPP-4 (IC50 = 4.3 nM) and high selectivity over other enzymes. It also demonstrates good pharmacokinetic profiles and pronounced efficacy in an oral glucose tolerance test (OGTT) in lean mice .
- The compound’s efficacy in OGTT suggests its potential as an antidiabetic agent. OGTT assesses how well an individual’s body processes glucose after consuming a specific amount of sugar. The compound’s ability to improve glucose tolerance is promising for diabetes treatment .
- Researchers have conducted extensive SAR studies around the triazolopiperazine moiety of this compound. These studies explore how different structural modifications impact its activity and selectivity. Understanding SAR helps optimize drug design and development .
- X-ray crystal structure determination of compounds 34b and 46b in complex with DPP-4 revealed stereochemical preferences. Specifically, ®-stereochemistry at the 8-position of triazolopiperazines strongly enhances DPP-4 inhibition .
- Refinement of the triazolopiperazine derivatives led to the discovery of extremely potent compounds (42b-49b). Notably, 4-fluorobenzyl-substituted compound 46b exhibited subnanomolar activity against DPP-4 (IC50 = 0.18 nM) .
- While DPP-4 is the primary focus, researchers may explore this compound’s effects on other enzymes. Its selectivity profile could reveal additional therapeutic applications .
Dipeptidyl Peptidase IV (DPP-4) Inhibition
Oral Glucose Tolerance Test (OGTT)
Structure-Activity Relationship (SAR) Studies
X-ray Crystallography Insights
Potency Enhancement
Other Enzyme Targets
Propriétés
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c19-18(20,21)15-4-3-14(11-23-15)17(25)24-16(12-5-8-26-9-6-12)13-2-1-7-22-10-13/h1-4,7,10-12,16H,5-6,8-9H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUFYAQYTYJLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.